![molecular formula C17H19N5O2S B2745984 N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-73-0](/img/structure/B2745984.png)
N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
“N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a chemical compound. It belongs to the class of pyrazolines, which are heterocyclic compounds with a natural or synthetic origin . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of key intermediates. For instance, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles .Scientific Research Applications
Antitumor Applications
Several studies have focused on the synthesis of novel heterocyclic derivatives incorporating the pyrazolo[3,4-d]pyrimidin-6-yl moiety, demonstrating significant antitumor activities. For instance, Alqasoumi et al. (2009) explored the antitumor potential of novel acetamide, pyrrole, and pyrazole derivatives, noting that some compounds showed greater effectiveness than doxorubicin, a standard reference drug in cancer treatment (Alqasoumi et al., 2009). Similarly, Masaret (2021) synthesized new pyrimidine derivatives linked to thiophene and pyrazole moieties, which displayed significant therapeutic activity against various human tumor cell lines (Masaret, 2021).
Antimicrobial Applications
Bondock et al. (2008) utilized a similar compound for the synthesis of new heterocycles, which were then evaluated for antimicrobial properties. Their findings suggest that the synthesized compounds exhibit considerable antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Bondock et al., 2008).
Anti-inflammatory and Antioxidant Applications
Shehab et al. (2018) investigated the synthesis of novel pyrimidine-2-thiol derivatives for their anti-inflammatory and antioxidant activities. The study found that some compounds demonstrated potent in vitro and in vivo anti-inflammatory effects, as well as promising antioxidant capacities (Shehab et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitMTOR kinase and PI3 kinase , which play crucial roles in cell growth, proliferation, and survival.
Mode of Action
For instance, inhibition of MTOR kinase and PI3 kinase can lead to reduced cell proliferation and increased cell death .
Biochemical Pathways
The compound likely affects the PI3K/AKT/mTOR pathway , given its reported inhibition of MTOR and PI3 kinases . This pathway is critical for cell survival and growth, and its inhibition can lead to apoptosis, or programmed cell death.
Pharmacokinetics
Similar compounds have shown promising cytotoxicity against tested cancer cell lines , suggesting good bioavailability.
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines . It successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells . It significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation .
properties
IUPAC Name |
N-(4-butylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-2-3-4-11-5-7-12(8-6-11)19-14(23)10-25-17-20-15-13(9-18-22-15)16(24)21-17/h5-9H,2-4,10H2,1H3,(H,19,23)(H2,18,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMZSCQDNYGFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide |
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